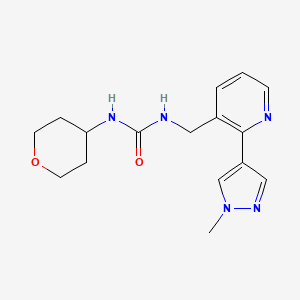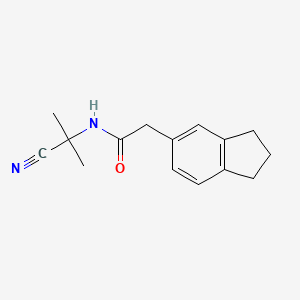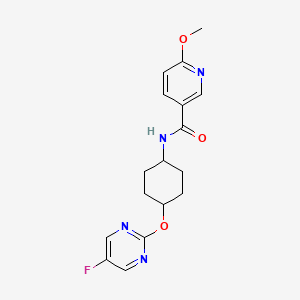![molecular formula C23H25N3O3 B2518509 3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 222716-53-2](/img/structure/B2518509.png)
3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one" is a derivative of 2H-chromen-2-one, which is a scaffold that has been extensively studied due to its potential biological activities. The presence of a benzo[d]imidazole moiety suggests that the compound could exhibit interesting chemical and biological properties, such as antimicrobial activity, as seen in similar compounds . The diethylamino group may contribute to the compound's fluorescence properties, as similar structures have been reported to emit blue light and have good fluorescence quantum yield .
Synthesis Analysis
The synthesis of related 2H-chromen-2-one derivatives has been achieved through various methods. A simple and efficient protocol using cesium carbonate has been utilized to synthesize derivatives with a benzo[d]imidazole moiety, which could be analogous to the synthesis of the compound . Additionally, a green synthesis approach has been reported for similar compounds, using ethanol-PEG-600 under catalyst-free conditions, which offers advantages such as shorter reaction times and high conversions without the need for traditional purification methods . These methods could potentially be adapted for the synthesis of "3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one".
Molecular Structure Analysis
The molecular structure of the compound likely contributes to its biological and photophysical properties. The benzo[d]imidazole and diethylamino groups are known to influence the electronic properties of molecules, which can affect their interaction with biological targets and their fluorescence characteristics . The specific arrangement of these functional groups within the chromen-4-one core is crucial for the compound's activity and selectivity.
Chemical Reactions Analysis
While the specific chemical reactions of "3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one" are not detailed in the provided papers, the reactivity of similar compounds can be inferred. The presence of the hydroxy group may allow for further chemical modifications, and the electron-donating and electron-withdrawing groups present in the molecule could participate in various chemical reactions, influencing the compound's reactivity towards different substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from related structures. The fluorescence study of similar compounds indicates that the compound may also exhibit fluorescence, potentially emitting blue light in the UV-visible region . The thermal stability of related compounds suggests that "3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one" could be stable up to 300°C . The antimicrobial studies on similar structures also imply that the compound may have effective biological activities against various microbial pathogens .
Wissenschaftliche Forschungsanwendungen
Fluorescence and Photophysical Properties
Researchers have synthesized novel fluorescent triazole derivatives from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol, which include compounds with absorption and emission in the visible region. These compounds are characterized by high thermal stability and significant fluorescence in solution, emitting in the blue and green regions. Their photophysical properties have been thoroughly studied, demonstrating potential applications in fluorescent probes and materials science (Padalkar et al., 2015).
Antimicrobial and Antioxidant Activity
A series of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one derivatives have been synthesized, showcasing effective antimicrobial properties against various human and plant pathogens. This research highlights the compound's potential in developing new antimicrobial agents (Subimol et al., 2016).
Metal Ion Sensing
Benzimidazole and benzothiazole conjugated Schiff bases derived from the compound have been investigated as fluorescent sensors for Al3+ and Zn2+ ions. These studies demonstrate the compounds' ability to undergo significant absorption and emission spectral changes upon coordination with these metal ions, indicating their potential use in metal ion detection and environmental monitoring (Suman et al., 2019).
Anticancer Research
A novel series of chromeno[4,3-b]pyridine derivatives, including modifications of the core benzimidazole structure, have been synthesized and subjected to molecular docking studies to evaluate their potential as anticancer agents. The research focuses on their interaction with breast cancer cells, providing insights into the design of new anticancer drugs (Ghada E. Abd El Ghani et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-4-14-11-15-21(28)17(23-24-18-9-7-8-10-19(18)25-23)13-29-22(15)16(20(14)27)12-26(5-2)6-3/h7-11,13,27H,4-6,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWZCPHFOPHWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2518426.png)

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2518428.png)
![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)




![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2518439.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2518440.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)

![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)